N-(4-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(3,3-diphenylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c29-23(15-21-17-32-25(27-21)28-24(30)20-12-14-31-16-20)26-13-11-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,12,14,16-17,22H,11,13,15H2,(H,26,29)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNAJRJDNPFZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a thiophene moiety, and a carboxamide functional group, which contribute to its unique properties and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties . For instance, derivatives containing thiophene and thiazole rings have been shown to inhibit cancer cell proliferation by interfering with tubulin polymerization, a crucial process for cell division. Studies have demonstrated that certain thiophene derivatives can effectively bind to the colchicine site on tubulin, leading to significant antiproliferative effects against various cancer cell lines .
Antioxidant Properties
The antioxidant capacity of compounds is often evaluated using assays like the DPPH radical scavenging method. While specific data on this compound is limited, related compounds have shown promising antioxidant activity. For example, some derivatives with similar moieties have demonstrated radical scavenging activities that surpass those of well-known antioxidants like ascorbic acid .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The presence of the thiazole and thiophene rings suggests potential interactions with enzymes and proteins involved in various biochemical pathways. For instance, compounds featuring these moieties often exhibit enhanced lipophilicity and the capacity for hydrogen bonding, which can improve their pharmacological profiles .
Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| Compound A | Thiophene + Thiazole | High (IC50 < 10 µM) | Moderate (1.5x Ascorbic Acid) |
| Compound B | Thiazole + Carboxamide | Moderate (IC50 ~ 20 µM) | High (2x Ascorbic Acid) |
| This compound | Thiazole + Thiophene + Carboxamide | TBD | TBD |
Case Studies
-
Case Study 1: Anticancer Evaluation
- A study evaluated a series of thiophene derivatives for their anticancer activity against human glioblastoma U-87 cells. Results indicated that compounds with similar structural motifs exhibited IC50 values in the nanomolar range, suggesting potent anticancer effects.
-
Case Study 2: Antioxidant Screening
- In another study focusing on thiazole derivatives, researchers found that certain analogs displayed significant antioxidant activity through DPPH radical scavenging assays. These findings highlight the potential for further exploration of related compounds like this compound in developing new antioxidant agents.
Research Findings
Recent literature emphasizes the importance of structural diversity in enhancing biological activity. The combination of thiazole and thiophene rings is frequently associated with improved pharmacological properties across various studies . Moreover, the introduction of substituents such as diphenylpropyl groups may enhance lipophilicity and bioavailability, further contributing to the compound's therapeutic potential.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Substituent Effects : The 3,3-diphenylpropyl group in the target compound provides enhanced hydrophobicity compared to smaller groups like cyclopropyl () or 3-methoxybenzyl (), which may improve lipid bilayer penetration .
- Positional Isomerism : Thiophene-3-carboxamide (target) vs. thiophene-2-carboxamide () affects electronic distribution and steric accessibility .
Comparison with Analogs :
- compounds utilize similar coupling strategies with cyclopropylamine or 4-fluorophenylamine .
- employs nucleophilic substitution for coumarin-thiazole hybrids .
SAR Trends :
- Hydrophobic Substituents : Bulky groups (e.g., diphenylpropyl) likely improve target affinity in lipophilic environments.
- Electron-Withdrawing Groups : Fluorine or chlorine substituents () enhance metabolic stability and binding specificity .
Physicochemical Properties
Table 3: Physical Properties of Analogs
Insights :
- Higher molecular weight and hydrophobic substituents (e.g., diphenylpropyl) correlate with lower aqueous solubility.
- Urea or amide linkages () improve crystallinity and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
